molecular formula C24H17FN4O2S B11252651 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11252651
M. Wt: 444.5 g/mol
InChI Key: RHOUZSMTZKUGAK-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: is a chemical compound with the following properties:

    Molecular Weight: 457.35 g/mol

    Molecular Formula: CHBrNOS

    Smiles Notation: CCn1c(c2cc3ccccc3o2)nnc1SCC(Nc1ccc(cc1)[Br])=O

Preparation Methods

Industrial Production: As of now, there is no documented industrial-scale production method for this compound. Research efforts may be ongoing to optimize its synthesis for large-scale applications.

Chemical Reactions Analysis

Reactivity: This compound likely undergoes various chemical reactions, including:

    Oxidation: Oxidative processes may lead to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound’s structure.

    Substitution: Substitution reactions may occur at the triazole ring or other reactive sites.

Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Major Products: The major products formed during these reactions would involve modifications to the triazole ring, benzofuran moiety, or phenyl group.

Scientific Research Applications

Chemistry:

    Drug Discovery: Researchers may explore this compound as a potential drug candidate due to its unique structure.

    Catalysis: Its functional groups could make it useful in catalytic reactions.

Biology and Medicine:

    Anticancer Properties: Investigating its effects on cancer cells.

    Neuropharmacology: Studying its impact on neurological pathways.

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data on this specific compound, it shares structural features with related triazole derivatives such as:

    2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide:

    2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide:

    N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-([5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl)acetamide:

Properties

Molecular Formula

C24H17FN4O2S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H17FN4O2S/c25-17-10-12-18(13-11-17)26-22(30)15-32-24-28-27-23(29(24)19-7-2-1-3-8-19)21-14-16-6-4-5-9-20(16)31-21/h1-14H,15H2,(H,26,30)

InChI Key

RHOUZSMTZKUGAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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